REACTION_CXSMILES
|
Cl.[OH:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH2:9])=N)=[CH:5][CH:4]=1.CN(C)[CH:14]([CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])[CH2:15][O:16][C:17]([CH:19]=[CH2:20])=O.[CH3:28][O-].[Na+]>>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:7]2[CH:20]=[CH:19][C:17]([O:16][CH2:15][CH2:14][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26])=[CH:28][N:9]=2)=[CH:10][CH:11]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.OC1=CC=C(C(=N)N)C=C1
|
Name
|
β-dimethylamino-α-octyloxyacrolein
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(COC(=O)C=C)CCCCCC)C
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)C1=NC=C(C=C1)OCCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |